molecular formula C13H14F3N3O2 B15363608 Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride

Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride

Cat. No.: B15363608
M. Wt: 301.26 g/mol
InChI Key: FAUBJMZYJFZUTJ-UHFFFAOYSA-N
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Description

Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride is a nitrogen-containing heterocyclic compound featuring a 1,2,4-oxadiazole core. The oxadiazole ring is substituted at the 5-position with a phenoxymethyl group bearing a trifluoromethyl (–CF₃) moiety at the meta position of the phenyl ring. A methylated ethylamine side chain is attached to the 3-position of the oxadiazole, with the amine protonated as a hydrochloride salt.

Properties

Molecular Formula

C13H14F3N3O2

Molecular Weight

301.26 g/mol

IUPAC Name

N-methyl-2-[5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-oxadiazol-3-yl]ethanamine

InChI

InChI=1S/C13H14F3N3O2/c1-17-6-5-11-18-12(21-19-11)8-20-10-4-2-3-9(7-10)13(14,15)16/h2-4,7,17H,5-6,8H2,1H3

InChI Key

FAUBJMZYJFZUTJ-UHFFFAOYSA-N

Canonical SMILES

CNCCC1=NOC(=N1)COC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

Mechanism of Action

The compound's mechanism involves interacting with specific molecular targets such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity by engaging in hydrogen bonding and Van der Waals interactions. The oxadiazole ring plays a crucial role in the compound's stability and reactivity, influencing its biological activity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Oxadiazole Substituent Amine Side Chain Key Differences Reference
Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride 5-{[3-(Trifluoromethyl)phenoxy]methyl} –CH₂CH₂N(CH₃)·HCl Parent compound; trifluoromethylphenoxy group
{2-[5-(2-Chloro-5-methylphenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}(methyl)amine hydrochloride 5-(2-Chloro-5-methylphenoxymethyl) –CH₂CH₂N(CH₃)·HCl –Cl and –CH₃ on phenyl instead of –CF₃; altered electronic effects
{[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride 5-Trifluoromethyl –CH₂NH₂·HCl Trifluoromethyl directly on oxadiazole; lacks phenoxy linker
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride 5-Methyl –CH₂C₆H₄CH₂NH₂·HCl Methyl on oxadiazole; benzylamine side chain
{2-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride 3-Methoxymethyl –CH₂CH₂NH₂·HCl Methoxymethyl substituent; no aromatic system

Physicochemical and Computational Properties

Table 2: Calculated Properties of Selected Compounds

Property Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine HCl {2-[5-(2-Chloro-5-methylphenoxymethyl)-1,2,4-oxadiazol-3-yl]ethyl}(methyl)amine HCl {[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methyl}amine HCl
Hydrogen bond donors 2 2 2
Hydrogen bond acceptors 5 5 4
Rotatable bonds 6 6 2
Topological polar surface area (Ų) ~60.2 ~60.2 ~48.2
Complexity 270 268 120
Reference

Key Observations :

  • The trifluoromethylphenoxy group increases hydrophobicity and metabolic stability compared to chloro/methyl-substituted analogs .
  • Compounds with longer side chains (e.g., ethylamine vs.
  • Direct substitution of –CF₃ on the oxadiazole (as in ) reduces steric bulk but may limit interactions with aromatic binding pockets.

Biological Activity

Methyl[2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride (CAS Number: 1332528-85-4) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₅ClF₃N₃O₂
  • Molecular Weight: 337.73 g/mol
  • CAS Number: 1332528-85-4

The presence of the 1,2,4-oxadiazole moiety is significant as it is known to enhance biological activity across various classes of compounds.

Biological Activity Overview

  • Anticancer Activity:
    • Compounds containing the 1,2,4-oxadiazole scaffold have shown promising anticancer properties. Research indicates that derivatives of this scaffold can exhibit cytotoxic effects against various cancer cell lines. For instance, related oxadiazole compounds have demonstrated IC50 values in the micromolar range against human tumor cell lines such as HeLa and CaCo-2 .
    • In a study involving modified oxadiazoles, significant antitumor activity was reported with IC50 values as low as 1.143 µM against renal cancer cells .
  • Antimicrobial Activity:
    • The compound's structure suggests potential antimicrobial activity. Studies on similar oxadiazole derivatives have indicated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Anti-inflammatory and Analgesic Properties:
    • The oxadiazole derivatives have been studied for their anti-inflammatory effects, showing inhibition of cyclooxygenases (COX-1 and COX-2), which are key enzymes in the inflammatory process . This suggests that this compound may also possess analgesic properties.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The compound may inhibit various enzymes involved in cancer progression and inflammation. For example, inhibition of histone deacetylases (HDACs) has been linked to increased apoptosis in cancer cells .
  • Receptor Modulation: Similar compounds have shown affinity for various receptors, including those involved in neurotransmission and inflammation . This receptor modulation may contribute to both anticancer and anti-inflammatory effects.

Case Studies

Several studies highlight the efficacy of oxadiazole derivatives:

  • Study on Antitumor Activity:
    • A series of oxadiazole derivatives were synthesized and tested for their cytotoxicity against a panel of human cancer cell lines. One derivative exhibited an IC50 value of 9.27 µM against ovarian cancer cells (OVXF 899), indicating significant potency .
  • Antimicrobial Evaluation:
    • In vitro tests showed that certain oxadiazole compounds effectively inhibited the growth of Candida albicans and Staphylococcus aureus, supporting their potential use as antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?

The synthesis typically involves a multi-step approach, including cyclization to form the 1,2,4-oxadiazole ring and subsequent functionalization. A one-pot method using green chemistry principles (e.g., aqueous solvents, room temperature) can minimize side reactions and improve yield . Key optimization steps include:

  • Cyclization : Use of hydroxylamine hydrochloride and nitrile precursors under reflux conditions.
  • Coupling : Introducing the trifluoromethylphenoxy group via nucleophilic substitution, requiring anhydrous conditions and catalysts like DIPEA .
  • Amine protection/deprotection : Methylation with methyl iodide in the presence of a base (e.g., NaH) followed by HCl salt formation . Yield improvements (>80%) are achieved by controlling stoichiometry, solvent polarity, and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR confirms the oxadiazole ring (δ 8.5–9.5 ppm for oxadiazole protons) and trifluoromethyl group (distinct ¹⁹F NMR signals at ~-60 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, critical for identifying impurities .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) using gradients of acetonitrile/water .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions with enzymes (e.g., acetylcholinesterase) by analyzing hydrogen bonding between the oxadiazole’s nitrogen/oxygen atoms and active-site residues .
  • DFT Calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic regions influenced by the trifluoromethyl group .
  • Topological Polar Surface Area (TPSA) : A TPSA of ~60.2 Ų (calculated) suggests moderate blood-brain barrier permeability, guiding neuropharmacology studies .

Q. What strategies resolve contradictions in reported biological activities across studies?

Discrepancies in antimicrobial or enzyme inhibition data may arise from:

  • Structural analogs : Compare activity of derivatives lacking the trifluoromethyl group (e.g., 5-phenyl-1,2,4-oxadiazole) to isolate the substituent’s role .
  • Assay conditions : Standardize protocols (e.g., MIC testing pH, bacterial strain selection) to reduce variability .
  • Metabolite screening : LC-MS/MS identifies active metabolites that may contribute to observed effects .

Q. How do reaction mechanisms differ when substituting the trifluoromethylphenoxy group with other aryloxy moieties?

  • Electrophilic Aromatic Substitution (EAS) : Electron-withdrawing trifluoromethyl groups reduce reactivity, requiring stronger bases (e.g., K₂CO₃) compared to electron-donating substituents (e.g., methoxy) .
  • Steric Effects : Bulkier groups (e.g., 2-naphthoxy) may require longer reaction times or elevated temperatures for coupling .

Experimental Design Considerations

Q. What are the critical parameters for studying the compound’s stability under physiological conditions?

  • pH Stability : Perform accelerated degradation studies in buffers (pH 1–9) at 37°C, monitored via HPLC. The oxadiazole ring is prone to hydrolysis in acidic media .
  • Light/Temperature : Store lyophilized samples at -20°C in amber vials to prevent photodegradation of the trifluoromethyl group .
  • Plasma Stability : Incubate with human plasma (37°C, 24 hr) and quantify remaining compound using LC-MS .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?

  • Oxadiazole Modifications : Replace the 3-phenyl group with heteroaromatic rings (e.g., thiophene) to alter π-π stacking interactions .
  • Amine Substituents : Introduce bulkier alkyl groups (e.g., isopropyl) to enhance lipophilicity and membrane permeability .
  • Trifluoromethyl Position : Compare para- vs. meta-substituted phenoxy groups to optimize target binding .

Data Interpretation Guidelines

Q. How should researchers analyze contradictory cytotoxicity results in different cell lines?

  • Dose-Response Curves : Use IC₅₀ values normalized to cell viability controls (e.g., MTT assay) .
  • Mechanistic Studies : Combine RNA sequencing and proteomics to identify off-target effects (e.g., ROS generation) in resistant lines .
  • Synergy Testing : Evaluate combinatorial effects with standard chemotherapeutics (e.g., cisplatin) to assess additive vs. antagonistic interactions .

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